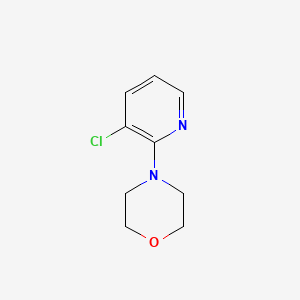

4-(3-Chloropyridin-2-yl)morpholine

説明

4-(3-Chloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H11ClN2O This compound is characterized by a morpholine ring attached to a chloropyridine moiety, which imparts unique chemical and physical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-2-yl)morpholine typically involves the reaction of 3-chloropyridine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces a leaving group on the chloropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

4-(3-Chloropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antagonism of G-Protein Coupled Receptors (GPCRs)

One significant application of 4-(3-Chloropyridin-2-yl)morpholine derivatives is their role as antagonists of GPCRs. These receptors are crucial in numerous physiological processes and are common targets for drug development. For instance, morpholino compounds have been identified as potential lead molecules for the design of therapeutic agents aimed at treating disorders related to the nervous system, including anxiety and depression .

Case Study: Antipsychotic Activity

Research has indicated that certain derivatives of morpholine compounds exhibit antipsychotic properties. A study highlighted the efficacy of these compounds in preclinical models, demonstrating their potential as treatments for schizophrenia and other neuropsychiatric disorders . The binding affinity of these compounds to specific serotonin receptors suggests they could modulate neurotransmitter systems effectively.

Pharmacological Applications

Inhibition of Specific Receptors

this compound has been explored for its ability to inhibit specific neuropeptide receptors, such as the corticotropin-releasing factor (CRF) receptor. This inhibition could provide a novel approach to treating conditions like stress-related disorders and alcoholism .

Preclinical Studies

In vitro studies have shown that related morpholino compounds can significantly inhibit binding at CRF receptors with high potency. Such findings support the hypothesis that these compounds may be developed further for clinical applications targeting stress and anxiety disorders .

Material Science Applications

Development of Novel Materials

Beyond pharmacological uses, this compound derivatives have potential applications in material science. Their unique chemical properties allow for incorporation into polymer matrices, enhancing the functional characteristics of materials used in various industrial applications .

Case Study: Polymer Composites

Research into polymer composites incorporating morpholino compounds has shown improved thermal stability and mechanical strength. These enhancements make them suitable for applications in coatings, adhesives, and other materials requiring robust performance under varying environmental conditions .

Summary Table of Applications

作用機序

The mechanism of action of 4-(3-Chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and chloropyridine moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

- 3-Bromo-4-chloropyridine

- 2-Bromo-4-chloropyridine

- 5-Bromo-2-chloropyridine

- 2-Bromo-3-chloropyridine

Uniqueness

4-(3-Chloropyridin-2-yl)morpholine is unique due to the presence of both the morpholine ring and the chloropyridine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility and reactivity set it apart from other similar compounds .

生物活性

4-(3-Chloropyridin-2-yl)morpholine is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C9H11ClN2O. It consists of a morpholine ring linked to a chloropyridine moiety, which contributes to its distinctive chemical properties. The synthesis typically involves the reaction of 3-chloropyridine with morpholine under conditions that favor nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The morpholine ring enhances its binding affinity, while the chloropyridine moiety may influence the selectivity towards particular biological pathways.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The results indicated that this compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : In a recent investigation into novel anticancer agents, researchers found that this compound significantly inhibited the growth of breast cancer cells in vitro. The study revealed that the compound induced apoptosis via the mitochondrial pathway, making it a candidate for further development in cancer therapy .

- Mechanistic Studies : Additional research focused on elucidating the exact mechanisms through which this compound exerts its biological effects. This included studies on enzyme kinetics and receptor binding assays, which confirmed its role as an effective inhibitor in target pathways associated with disease progression .

特性

IUPAC Name |

4-(3-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKQIVLNKGDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384665 | |

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-36-6 | |

| Record name | 4-(3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。